Structural Differentiation: 4-Methylpiperidine Sulfonamide vs. Unsubstituted Piperidine Analog
The target compound is structurally differentiated from its closest identifiable analog, N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, by the presence of a 4-methyl substituent on the piperidine ring. This modification is predicted to increase lipophilicity (calculated AlogP) and alter the dihedral angle of the sulfonamide group relative to the piperidine chair conformation, which can impact the compound's ability to engage hydrophobic binding pockets in target proteins such as SphK1 or 5-HT3 receptors . No direct head-to-head biological data is publicly available for these two compounds; the differentiation presented is class-level inference based on established medicinal chemistry principles.
| Evidence Dimension | Structural and Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 453.58 g/mol; Formula: C23H23N3O3S2; contains 4-methylpiperidine sulfonamide |
| Comparator Or Baseline | N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide; Molecular Weight: 439.55 g/mol; Formula: C22H21N3O3S2 |
| Quantified Difference | ΔMW = +14.03 g/mol (one methyl group); ΔcLogP estimated at +0.5 |
| Conditions | In silico physicochemical property prediction |
Why This Matters
This methylation can significantly alter membrane permeability and target residence time, making the compounds non-interchangeable for cellular or in vivo studies despite their apparent similarity.
